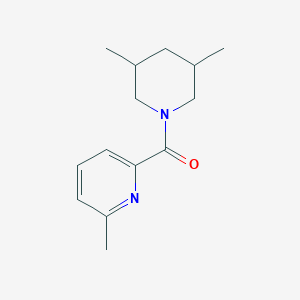
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a synthetic compound that is widely used in scientific research. It is a member of the piperidine family of compounds and has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is not fully understood. However, it is believed to act as a modulator of certain biological processes by binding to specific receptors or enzymes. This binding can lead to changes in cellular signaling pathways and ultimately affect cellular function.
Biochemical and Physiological Effects:
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase. It has also been shown to have antioxidant properties and to modulate the release of certain neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is its versatility as a research tool. It can be used in a variety of applications, from organic synthesis to medicinal chemistry. Additionally, its relatively simple synthesis method and availability make it an attractive option for researchers.
However, there are also limitations to the use of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, its potential toxicity and side effects must be carefully considered when using it in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone. One area of interest is the development of new drugs based on its structure. Researchers are also investigating its potential as a therapeutic agent for various diseases, including Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a research tool in other scientific fields.
In conclusion, (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone is a versatile compound with a wide range of scientific research applications. Its synthesis method is relatively simple, and it has been shown to have a variety of biochemical and physiological effects. While there are limitations to its use in laboratory experiments, there are also many potential future directions for research involving this compound.
Synthesemethoden
The synthesis of (3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone involves a multistep process that begins with the reaction of 2-chloro-6-methylpyridine with 3,5-dimethylpiperidine. The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. It is also used in medicinal chemistry research as a lead compound for the development of new drugs. Additionally, it has been used in the study of the structure and function of various biological systems.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(6-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-11(2)9-16(8-10)14(17)13-6-4-5-12(3)15-13/h4-6,10-11H,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFALSKPWOLCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

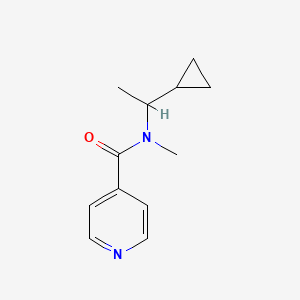
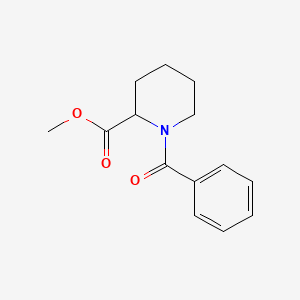

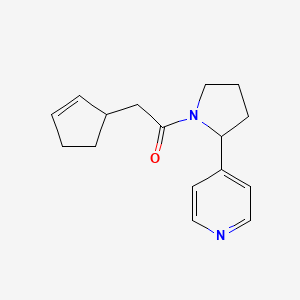
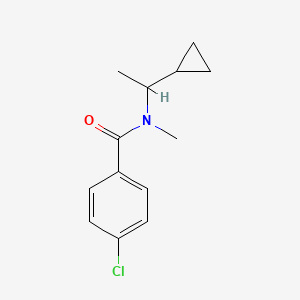
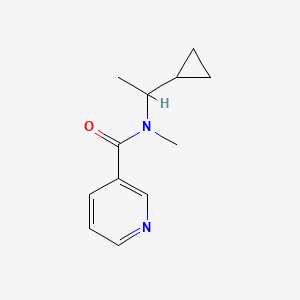
![1-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-3-thiophen-3-ylpropan-1-one](/img/structure/B7493602.png)

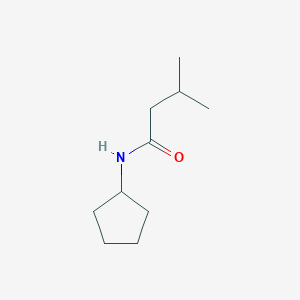
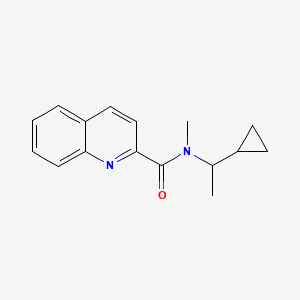
![2-Methyl-1-[4-(3-methylpiperidine-1-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7493627.png)
![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]-1-(3-hydroxypiperidin-1-yl)propan-1-one](/img/structure/B7493647.png)

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)